

Clesacostat and the Fatty Acid Oxidation Pathway: A Technical Guide

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Compound of Interest

Compound Name: Clesacostat

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Abstract

Clesacostat (PF-05221304) is a potent, liver-directed, dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2), key enzymes that regulate fatty acid metabolism. By inhibiting ACC, **clesacostat** simultaneously reduces de novo lipogenesis (DNL) and promotes fatty acid oxidation (FAO), making it a promising therapeutic candidate for metabolic diseases such as metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of **clesacostat**'s mechanism of action, its impact on the fatty acid oxidation pathway, and a summary of key preclinical and clinical findings. Detailed experimental protocols for assessing ACC inhibition, FAO, and hepatic lipid content are also provided, along with visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Role of Acetyl-CoA Carboxylase in Fatty Acid Metabolism

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that exists in two isoforms, ACC1 and ACC2, with distinct cellular locations and functions. ACC catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, a critical rate-limiting step in fatty acid synthesis.

- ACC1, located in the cytoplasm, provides malonyl-CoA for the synthesis of new fatty acids through the DNL pathway.
- ACC2, found on the outer mitochondrial membrane, generates a pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase I (CPT1). CPT1 is the gatekeeper enzyme responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria for β -oxidation.

In conditions such as MASH, elevated DNL and impaired FAO contribute to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of the disease. Therefore, inhibiting both ACC isoforms presents a dual therapeutic strategy: reducing the synthesis of new fatty acids and simultaneously promoting the oxidation of existing ones.

Clesacostat: A Dual Inhibitor of ACC1 and ACC2

Clesacostat is a small molecule inhibitor designed to target both ACC1 and ACC2.^[1]

Preclinical studies have demonstrated its potent inhibitory activity against both rat and human ACC isoforms.^[2]

Quantitative Data: In Vitro Inhibition of ACC

The inhibitory potency of **clesacostat** against purified rat and human ACC1 and ACC2 has been determined through enzymatic assays.

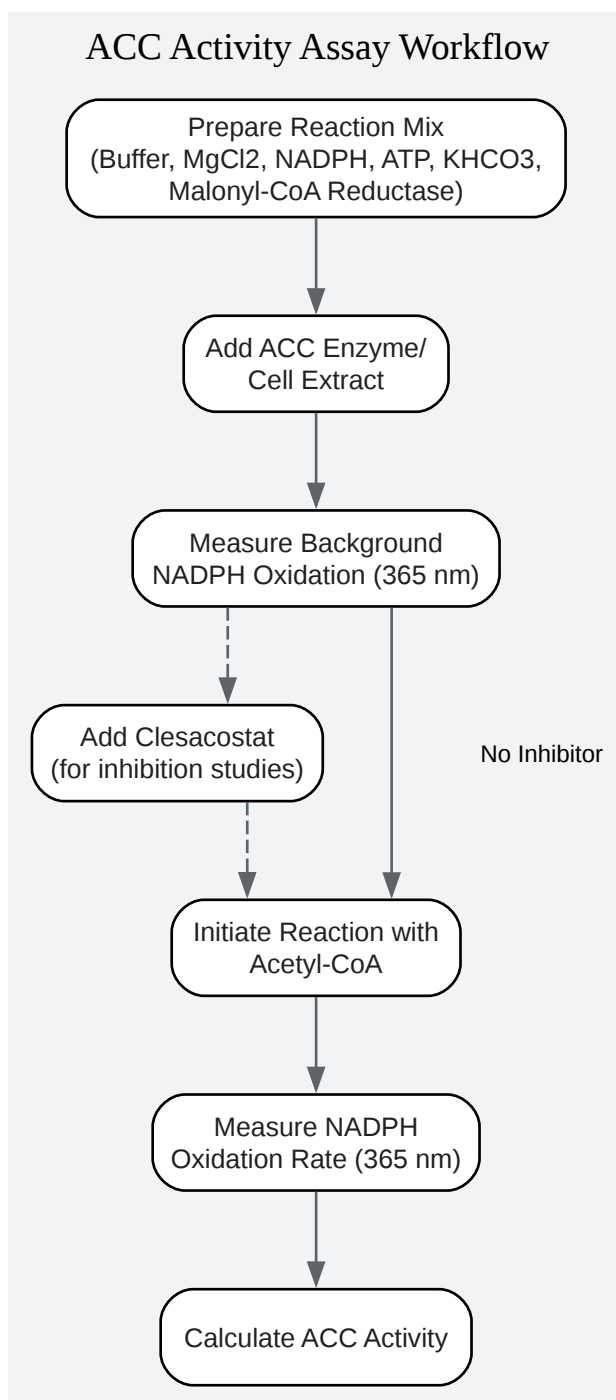
Enzyme	Species	IC50 (nmol/L)
ACC1	Rat	7.5 \pm 0.7
Human		12.4 \pm 1.4
ACC2	Rat	8.2 \pm 4.1
Human		8.7 \pm 2.5

Table 1: In vitro inhibitory activity of clesacostat against rat and human ACC1 and ACC2. Data are presented as mean \pm standard deviation.^[2]

Mechanism of Action: Modulation of the Fatty Acid Oxidation Pathway

By inhibiting ACC1 and ACC2, **clesacostat** reduces the intracellular concentration of malonyl-CoA. This has a dual effect on fatty acid metabolism:

- **Inhibition of De Novo Lipogenesis:** The reduction in cytosolic malonyl-CoA limits the substrate available for fatty acid synthase, thereby decreasing the synthesis of new fatty acids.
- **Enhancement of Fatty Acid Oxidation:** The decrease in malonyl-CoA at the mitochondrial membrane relieves the inhibition of CPT1, leading to increased transport of fatty acyl-CoAs into the mitochondria and a subsequent increase in the rate of β -oxidation.



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References

- 1. Clesacostat - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
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